3-Amino vs. 3-Hydroxy Cp-THF: Derivatization Handles
The 3-amino group on the Cp-THF core provides a primary amine (pKa ~9–10 for conjugate acid) that can form up to three hydrogen bonds (two as donor, one as acceptor) versus the secondary alcohol (pKa ~15–16) on 3-hydroxy-Cp-THF, which can form only two (one donor, two acceptor). This difference in hydrogen-bond capacity directly affects interactions with the Gly48 flap region in the HIV-1 protease S2-subsite [1]. In the J. Med. Chem. 2011 study, the 3-(R)-OH derivative (inhibitor 26) achieved Kᵢ = 0.8 pM and antiviral IC₅₀ = 0.6 nM against wild-type HIV-1 [1]. The corresponding 3-amino derivative's activity is anticipated to differ based on the substituent's electronic and steric profile, but the amino handle uniquely enables urea, amide, sulfonamide, or reductive amination linkages not accessible from the hydroxyl precursor [1][2].
| Evidence Dimension | Hydrogen-bond donor/acceptor count and derivatization versatility |
|---|---|
| Target Compound Data | Primary amine: 2 H-bond donors, 1 H-bond acceptor; forms amides, ureas, sulfonamides, secondary amines |
| Comparator Or Baseline | 3-(R)-OH Cp-THF (inhibitor 26): 1 H-bond donor, 2 H-bond acceptors; forms esters, ethers, carbamates; Kᵢ = 0.8 pM, IC₅₀ = 0.6 nM [1] |
| Quantified Difference | Δ H-bond donors = +1 (target vs. OH comparator); distinct reactivity profile (N-nucleophile vs. O-nucleophile) |
| Conditions | Comparison of functional group properties; biological data from in vitro HIV-1 protease enzyme inhibition assay and MT-2 cell-based antiviral assay [1] |
Why This Matters
Scientific users seeking to explore SAR at the C3-position require the amino handle to access amine-specific chemotypes (e.g., N-linked urethanes, amides) that cannot be synthesized from the commercially more common 3-hydroxy-Cp-THF, directly enabling novel P2-ligand design space not covered by existing hydroxyl-based inhibitors.
- [1] Ghosh, A. K.; Chapsal, B. D.; Parham, G. L.; Steffey, M.; Agniswamy, J.; Wang, Y. F.; Amano, M.; Weber, I. T.; Mitsuya, H. Design of HIV-1 Protease Inhibitors with C3-Substituted Hexahydrocyclopentafuranyl Urethanes as P2-Ligands: Synthesis, Biological Evaluation, and Protein–Ligand X-ray Crystal Structure. J. Med. Chem. 2011, 54, 5890–5901. View Source
- [2] Ghosh, A. K.; Chapsal, B. D.; Steffey, M.; Agniswamy, J.; Wang, Y. F.; Amano, M.; Weber, I. T.; Mitsuya, H. Substituent Effects on P2-Cyclopentyltetrahydrofuranyl Urethanes: Design, Synthesis, and X-ray Studies of Potent HIV-1 Protease Inhibitors. Bioorg. Med. Chem. Lett. 2012, 22, 2308–2311. View Source
